molecular formula C7H3ClLiN3O2 B13608343 Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B13608343
M. Wt: 203.5 g/mol
InChI Key: LTSKCSYHAYBNHY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives, including Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, involves several steps. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .

Industrial Production Methods: Industrial production methods for these compounds often involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of advanced organic synthesis technology has facilitated the development of efficient and scalable production methods .

Chemical Reactions Analysis

Types of Reactions: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and bases such as TMP2Zn·MgCl2·2LiCl . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products: The major products formed from these reactions are various polysubstituted derivatives of the imidazo[1,2-b]pyridazine scaffold. These derivatives exhibit different biological activities and pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific lithium ion incorporation, which may enhance its biological activity and stability compared to other derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H3ClLiN3O2

Molecular Weight

203.5 g/mol

IUPAC Name

lithium;6-chloroimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

LTSKCSYHAYBNHY-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl

Origin of Product

United States

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